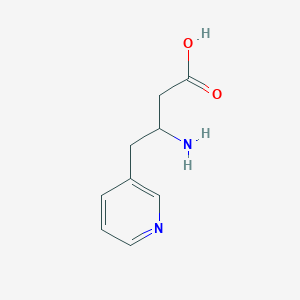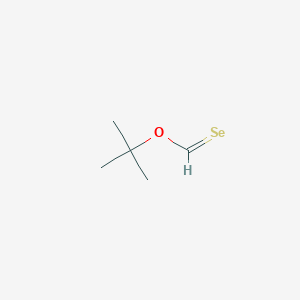
Methaneselenoic acid, O-(1,1-dimethylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methaneselenoic acid, O-(1,1-dimethylethyl) ester is an organoselenium compound with the molecular formula C5H12O2Se
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methaneselenoic acid, O-(1,1-dimethylethyl) ester typically involves the esterification of methaneselenoic acid with tert-butyl alcohol. The reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of esterification and the use of appropriate catalysts and reaction conditions would apply to large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methaneselenoic acid, O-(1,1-dimethylethyl) ester can undergo various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted esters or other functionalized compounds.
Applications De Recherche Scientifique
Methaneselenoic acid, O-(1,1-dimethylethyl) ester has several scientific research applications, including:
Biology: Studied for its potential biological activity and effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Mécanisme D'action
The mechanism of action of Methaneselenoic acid, O-(1,1-dimethylethyl) ester involves its interaction with various molecular targets and pathways. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound may interact with specific enzymes and proteins, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonic acid: An organosulfur compound with similar esterification properties.
Selenocysteine: An amino acid containing selenium, with biological significance.
Selenomethionine: Another selenium-containing amino acid, used in various biological studies.
Uniqueness
Methaneselenoic acid, O-(1,1-dimethylethyl) ester is unique due to its specific ester structure and the presence of selenium. This combination imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.
Propriétés
Formule moléculaire |
C5H10OSe |
|---|---|
Poids moléculaire |
165.10 g/mol |
Nom IUPAC |
O-tert-butyl methaneselenoate |
InChI |
InChI=1S/C5H10OSe/c1-5(2,3)6-4-7/h4H,1-3H3 |
Clé InChI |
CFRFHSMSJCDKSC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC=[Se] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






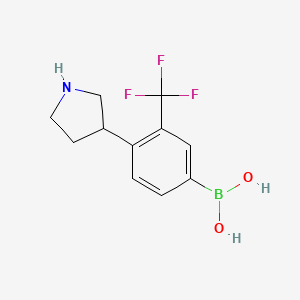
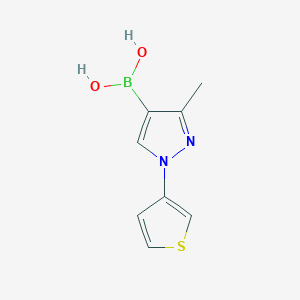
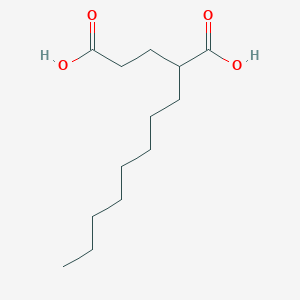



![(2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]pentanedioic acid](/img/structure/B14074535.png)
![Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate](/img/structure/B14074540.png)
